![molecular formula C24H20F3N3O3 B11486275 1-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11486275.png)

1-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

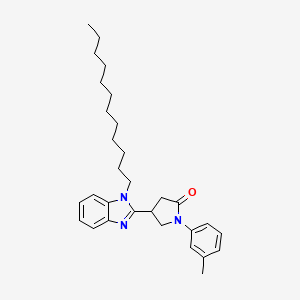

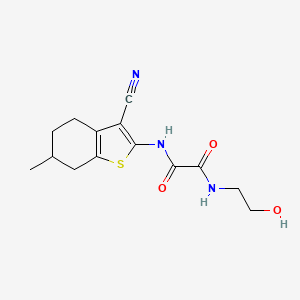

1-{2,5-Dioxo-4-[4-(Trifluormethyl)phenyl]-3,4,5,6,7,8-hexahydrochinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-carbonitril ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter ein Chinolinring, ein Pyridinring und eine Trifluormethylphenylgruppe.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-{2,5-Dioxo-4-[4-(Trifluormethyl)phenyl]-3,4,5,6,7,8-hexahydrochinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-carbonitril umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz ist die Herstellung der Chinolin- und Pyridinzwischenprodukte, gefolgt von deren Kupplung und anschließender Funktionalisierung.

-

Herstellung des Chinolinzwischenprodukts:

Ausgangsmaterialien: Anilin, Ethylacetoacetat und Trifluormethylbenzaldehyd.

Reaktionsbedingungen: Die Reaktion wird in Gegenwart eines Katalysators wie p-Toluolsulfonsäure unter Rückflussbedingungen durchgeführt, um das Chinolinzwischenprodukt zu bilden.

-

Herstellung des Pyridinzwischenprodukts:

Ausgangsmaterialien: Acetylaceton und Malonsäurenitril.

Reaktionsbedingungen: Die Reaktion wird in Gegenwart von Ammoniumacetat unter Rückflussbedingungen durchgeführt, um das Pyridinzwischenprodukt zu bilden.

-

Kupplung und Funktionalisierung:

- Die Chinolin- und Pyridinzwischenprodukte werden unter Verwendung eines geeigneten Kupplungsgases wie N,N'-Dicyclohexylcarbodiimid (DCC) in einem inerten Lösungsmittel wie Dichlormethan gekoppelt.

- Die endgültige Funktionalisierung umfasst die Einführung der Trifluormethylphenylgruppe durch eine Friedel-Crafts-Acylierungsreaktion.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um die Ausbeute zu verbessern und die Kosten zu senken. Dies kann die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening von Katalysatoren und Lösungsmittelrecycling umfassen.

Chemische Reaktionsanalyse

Reaktionstypen: 1-{2,5-Dioxo-4-[4-(Trifluormethyl)phenyl]-3,4,5,6,7,8-hexahydrochinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Chinolin- und Pyridin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um die Carbonylgruppen zu Alkoholen zu reduzieren.

Substitution: Die Trifluormethylphenylgruppe kann unter geeigneten Bedingungen elektrophile aromatische Substitutionsreaktionen mit Reagenzien wie Halogenen oder Nitrogruppen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Chlorgas in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte:

Oxidation: Chinolin-N-oxid- und Pyridin-N-oxid-Derivate.

Reduktion: Alkoholderivate der Chinolin- und Pyridinringe.

Substitution: Halogenierte oder nitrierte Derivate der Trifluormethylphenylgruppe.

Wissenschaftliche Forschungsanwendungen

1-{2,5-Dioxo-4-[4-(Trifluormethyl)phenyl]-3,4,5,6,7,8-hexahydrochinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-carbonitril hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor bei der Entwicklung neuer Medikamente untersucht, insbesondere auf ihre entzündungshemmenden, krebshemmenden und antimikrobiellen Eigenschaften.

Materialwissenschaften: Sie wird auf ihre Verwendung bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und Leuchtdioden (LEDs) untersucht.

Biologische Forschung: Die Verbindung wird aufgrund ihrer einzigartigen strukturellen Merkmale als Sonde verwendet, um biologische Pfade und molekulare Wechselwirkungen zu untersuchen.

Industrielle Anwendungen: Sie wird auf ihr Potenzial bei der Synthese von Spezialchemikalien und als Katalysator in organischen Reaktionen untersucht.

Wirkmechanismus

Der Wirkmechanismus von 1-{2,5-Dioxo-4-[4-(Trifluormethyl)phenyl]-3,4,5,6,7,8-hexahydrochinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung zielt auf Enzyme und Rezeptoren ab, die an Entzündungs- und Krebssignalwegen beteiligt sind, wie z. B. Cyclooxygenase (COX) und Tyrosinkinasen.

Beteiligte Signalwege: Sie moduliert Signalwege wie den Mitogen-aktivierten Proteinkinase (MAPK)-Signalweg und den Nuclear Factor-Kappa B (NF-κB)-Signalweg, was zur Hemmung der Zellproliferation und Induktion von Apoptose führt.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline and pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinoline N-oxide and pyridine N-oxide derivatives.

Reduction: Alcohol derivatives of the quinoline and pyridine rings.

Substitution: Halogenated or nitrated derivatives of the trifluoromethylphenyl group.

Wissenschaftliche Forschungsanwendungen

1-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Research: The compound is used as a probe to study biological pathways and molecular interactions due to its unique structural features.

Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action of 1-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and tyrosine kinases.

Pathways Involved: It modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway, leading to the inhibition of cell proliferation and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

1-{2,5-Dioxo-4-[4-(Trifluormethyl)phenyl]-3,4,5,6,7,8-hexahydrochinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-carbonitril kann mit ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:

-

Ähnliche Verbindungen:

- 1-{2,5-Dioxo-4-[4-(Trifluormethyl)phenyl]-3,4,5,6,7,8-hexahydrochinolin-1(2H)-yl}-2-oxo-1,2-dihydropyridin-3-carbonitril

- 1-{2,5-Dioxo-4-[4-(Trifluormethyl)phenyl]-3,4,5,6,7,8-hexahydrochinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-carboxamid

-

Einzigartigkeit:

- Das Vorhandensein der Trifluormethylphenylgruppe verleiht einzigartige elektronische Eigenschaften, die ihre Reaktivität und ihre potentielle biologische Aktivität verbessern.

- Die Kombination von Chinolin- und Pyridinringen bietet ein vielseitiges Gerüst für weitere Funktionalisierung und Derivatisierung.

Eigenschaften

Molekularformel |

C24H20F3N3O3 |

|---|---|

Molekulargewicht |

455.4 g/mol |

IUPAC-Name |

1-[2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |

InChI |

InChI=1S/C24H20F3N3O3/c1-13-10-14(2)29(23(33)18(13)12-28)30-19-4-3-5-20(31)22(19)17(11-21(30)32)15-6-8-16(9-7-15)24(25,26)27/h6-10,17H,3-5,11H2,1-2H3 |

InChI-Schlüssel |

LKCKRUNWWHTSLA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=O)N1N2C3=C(C(CC2=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)CCC3)C#N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-4,4-dimethyl-8-morpholin-4-yl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11486198.png)

![3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B11486206.png)

![7-Chloro-4-[4-(3,4,5-triethoxybenzoyl)piperazin-1-YL]quinoline](/img/structure/B11486225.png)

![1-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]-1-cyclohexanol](/img/structure/B11486236.png)

![N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11486237.png)

![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B11486242.png)

![4-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}quinolin-8-ol](/img/structure/B11486246.png)

![N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486247.png)

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11486250.png)

![4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11486255.png)

![ethyl 1-{4-[benzyl(methyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11486257.png)

![Methyl 6-[(4-fluorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11486259.png)